molecular formula C15H20N2O5S B2504983 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline CAS No. 1008050-98-3

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline

Cat. No.: B2504983
CAS No.: 1008050-98-3
M. Wt: 340.39
InChI Key: XPEXNZLQPDWWRS-UHFFFAOYSA-N
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Description

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a proline backbone with a sulfonyl group and an acetylaminoethylphenyl substituent, making it a subject of interest in organic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Acetylaminoethylphenyl Intermediate: This step involves the acetylation of 4-aminophenylethylamine to form 4-(2-acetylaminoethyl)aniline.

    Sulfonylation: The intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group, resulting in 4-[2-(acetylamino)ethyl]phenylsulfonyl chloride.

    Coupling with Proline: Finally, the sulfonyl chloride is coupled with proline under basic conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a thiol group.

    Substitution: The acetylamino group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a specialty chemical in various industrial processes.

Mechanism of Action

The mechanism of action of 1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The acetylamino group may also play a role in modulating the compound’s biological activity by interacting with cellular receptors and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-({4-[2-(Aminoethyl]phenyl}sulfonyl)proline: Lacks the acetyl group, which may result in different biological activity.

    1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)alanine: Similar structure but with an alanine backbone instead of proline.

Uniqueness

1-({4-[2-(Acetylamino)ethyl]phenyl}sulfonyl)proline is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and biological activity. Its proline backbone provides rigidity, while the sulfonyl and acetylamino groups offer versatile points of interaction with various molecular targets.

Properties

IUPAC Name

1-[4-(2-acetamidoethyl)phenyl]sulfonylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O5S/c1-11(18)16-9-8-12-4-6-13(7-5-12)23(21,22)17-10-2-3-14(17)15(19)20/h4-7,14H,2-3,8-10H2,1H3,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEXNZLQPDWWRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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